(3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
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Overview
Description
The compound (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a complex organic molecule that features a bromophenyl group, an imidazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of a 1,2-diketone with an aldehyde and ammonia or an amine under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Coupling with the Bromophenyl Group: The final step involves coupling the bromophenyl group with the imidazole-piperazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
Biologically, the compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents in the treatment of diseases such as cancer and infectious diseases .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperazine moiety can interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- (3-fluorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- (3-iodophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
Uniqueness
The presence of the bromine atom in (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs .
Biological Activity
The compound (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone , also known by its chemical structure and molecular formula C22H22BrN3O, has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity:
- Molecular Formula : C22H22BrN3O
- Molecular Weight : 424.3 g/mol
- CAS Number : 1351643-04-3
The presence of the bromophenyl and imidazole moieties is significant, as these groups are often associated with various pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit notable antimicrobial properties. For example, a review highlighted that various imidazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that many compounds demonstrated significant inhibition at concentrations as low as 1 mM . The specific activity of this compound against these strains remains to be fully characterized.
Anti-inflammatory Effects
Research into related compounds has demonstrated anti-inflammatory properties. For instance, certain benzimidazole derivatives have shown efficacy in reducing inflammation in animal models . The potential for this compound to exhibit similar effects warrants investigation.
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. The presence of the piperazine ring is known to enhance solubility and bioavailability, while the bromophenyl group may influence receptor binding affinity. Studies suggest that modifications to these groups can significantly alter the pharmacological profile of imidazole derivatives .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of related imidazole compounds. For instance, derivatives were tested for their ability to inhibit specific enzymes involved in inflammatory pathways, showing promising results that could be extrapolated to our compound .
In Vivo Studies
Animal model studies are critical for assessing the therapeutic potential of new compounds. While direct studies on this compound are sparse, similar compounds have demonstrated significant anti-inflammatory and analgesic effects in vivo, suggesting a potential for similar outcomes with our compound .
Properties
IUPAC Name |
(3-bromophenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O/c23-20-8-4-7-19(17-20)22(28)27-15-12-25(13-16-27)11-14-26-10-9-24-21(26)18-5-2-1-3-6-18/h1-10,17H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZITQBGTKPOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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